![molecular formula C24H38S2Si B566141 7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 1160106-12-6](/img/structure/B566141.png)

7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

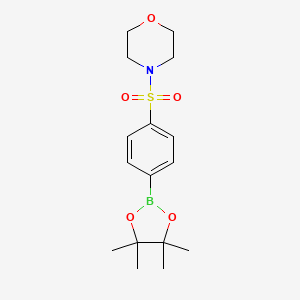

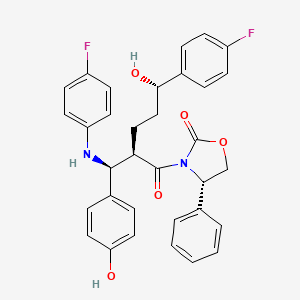

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C24H38S2Si. It is a member of the silole family, which are known for their unique electronic properties. This compound is particularly notable for its use in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).

科学的研究の応用

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene has a wide range of applications in scientific research:

Chemistry: Used in the study of conjugated polymers and their electronic properties.

Biology: Investigated for its potential use in bioelectronics and biosensors.

Medicine: Explored for its use in drug delivery systems and diagnostic tools.

Industry: Utilized in the development of organic photovoltaics, OLEDs, and other organic electronic devices

将来の方向性

作用機序

Target of Action

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene, also known as 4,4-Di-n-octyldithieno[3,2-b:2,3-d’]silole, is primarily used in the field of organic electronics . Its primary targets are organic thin-film transistors and solar cells, where it serves as an active layer material .

Mode of Action

This compound is a type of organic semiconductor material . It interacts with its targets by facilitating the movement of charge carriers (electrons and holes). This is achieved through the formation of a continuous pathway for charge transport, which is crucial for the functioning of electronic devices .

Biochemical Pathways

As an organic semiconductor, 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a role in the electronic pathways of the devices it’s used in. It helps to form the conductive channel in thin-film transistors and contributes to the photoactive layer in solar cells .

Result of Action

The use of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene in electronic devices results in improved performance characteristics. For instance, in organic thin-film transistors, it can enhance charge carrier mobility, leading to faster switching times . In solar cells, it can contribute to increased power conversion efficiency .

Action Environment

The action of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can be influenced by various environmental factors. For instance, exposure to light, heat, and moisture can affect its stability and performance . Therefore, it’s recommended to store this compound in a dark, dry place at room temperature .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the reaction of di-n-octyldichlorosilane with 3,3’-dibromo-2,2’-bithiophene. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

Industrial production methods for 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding silane derivatives.

Substitution: Halogenation and other substitution reactions can introduce various functional groups onto the silole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Silane derivatives.

Substitution: Halogenated silole derivatives.

類似化合物との比較

Similar Compounds

- 4,4-Dimethyl-4H-silolo[3,2-b:4,5-b’]dithiophene

- 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl

- 7,7’-(4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4-bromo-5-fluorobenzo[c][1,2,5]thiadiazole)

Uniqueness

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is unique due to its long alkyl chains, which enhance its solubility and processability. This makes it more suitable for solution-based processing techniques, such as spin-coating and inkjet printing, compared to its shorter-chain analogs .

特性

IUPAC Name |

7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38S2Si/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24/h15-18H,3-14,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUESHXZKMJNIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38S2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738134 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160106-12-6 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene influence the properties of the resulting polymer?

A2: While the research [] doesn't directly compare the structural influence of different donor units on the final polymer properties, it's understood that the choice of donor unit significantly impacts the polymer's electronic and optical characteristics. The presence of the silole ring and the two octyl chains in 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene likely influences the solubility, energy levels, and charge transport properties of the resulting polymer. Further investigation comparing 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene to other donor units would be needed to establish definitive structure-property relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)

![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)